molecular formula C15H15FN2O2 B6614178 1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)urea CAS No. 13141-92-9

1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)urea

Cat. No. B6614178
CAS RN: 13141-92-9
M. Wt: 274.29 g/mol
InChI Key: KGSUFARBTCPSAD-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)urea, also known as 4-EFU, is a synthetic compound with a variety of applications in the scientific research field. It is a colorless crystalline solid, soluble in organic solvents and insoluble in water. 4-EFU has been used as a reagent in organic synthesis, a catalyst in chemical reactions, and an inhibitor of enzyme activity. The purpose of

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)urea has been used as an inhibitor of enzyme activity in scientific research. It has been used to study the effects of various enzymes on certain biochemical processes, such as the metabolism of lipids and carbohydrates. 1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)urea has also been used to study the effects of various hormones on cell growth and differentiation.

Mechanism of Action

1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)urea has been found to inhibit the activity of several enzymes, including phospholipase A2, acetylcholinesterase, and lipoprotein lipase. It has been suggested that 1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)urea inhibits the activity of these enzymes by binding to the active site of the enzyme and preventing the substrate from binding.
Biochemical and Physiological Effects
1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)urea has been found to have a variety of biochemical and physiological effects. In animal studies, 1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)urea has been found to reduce levels of cholesterol and triglycerides, as well as reduce inflammation. It has also been found to have antioxidant and anti-cancer effects.

Advantages and Limitations for Lab Experiments

The use of 1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)urea in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and the yield of the reaction is typically high. It is also relatively inexpensive and can be stored for long periods of time without degrading. The main limitation of using 1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)urea in laboratory experiments is that it is not very soluble in water, which can limit its use in certain types of experiments.

Future Directions

The potential future applications of 1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)urea are numerous. It could be used to study the effects of various enzymes on different biochemical processes, such as the metabolism of lipids and carbohydrates. It could also be used to study the effects of various hormones on cell growth and differentiation. Additionally, 1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)urea could be used to develop new therapeutic strategies for the treatment of various diseases, such as cancer, cardiovascular disease, and diabetes. Finally, 1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)urea could be used to develop new methods of drug delivery, such as nanoparticles or liposomes.

Synthesis Methods

1-(4-Ethoxyphenyl)-3-(3-fluorophenyl)urea can be synthesized by reacting 4-ethoxyphenol with 3-fluorobenzoyl chloride in the presence of anhydrous potassium carbonate. The reaction is carried out in an inert atmosphere and the product is isolated by filtration. The yield of the reaction is typically around 80%.

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(3-fluorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2/c1-2-20-14-8-6-12(7-9-14)17-15(19)18-13-5-3-4-11(16)10-13/h3-10H,2H2,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSUFARBTCPSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50309813
Record name 1-(4-ethoxyphenyl)-3-(3-fluorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50309813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13141-92-9
Record name NSC216180
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=216180
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-ethoxyphenyl)-3-(3-fluorophenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50309813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-ETHOXYPHENYL)-3-(3-FLUOROPHENYL)UREA
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